

# Commercial Availability and Synthetic Guide for 1,4-Diisopropoxybenzene

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## Compound of Interest

Compound Name: 1,4-Diisopropoxybenzene

Cat. No.: B1346915

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-diisopropoxybenzene**, a key chemical intermediate. It details commercial suppliers, outlines a detailed experimental protocol for its synthesis via Williamson ether synthesis, and presents a workflow diagram for the synthetic process. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

## Commercial Suppliers

**1,4-Diisopropoxybenzene** is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, and it is advisable to request a certificate of analysis for lot-specific data.

Supplier	Purity	Quantity
Sigma-Aldrich	≥97%	25 g, 100 g
TCI America	>98.0% (GC)	25 mL, 100 mL
Alfa Aesar (Thermo Fisher Scientific)	98%	25 g, 100 g, 500 g
Santa Cruz Biotechnology	≥97%	Contact for details
Amitychem	Not specified	Bulk inquiries
Chemical Bull Pvt. Ltd.	Not specified	Bulk inquiries
Simson Pharma Limited	High Purity (with CoA)	Contact for details

## Synthesis of 1,4-Diisopropoxybenzene

The most common and efficient method for the synthesis of **1,4-diisopropoxybenzene** is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

## Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

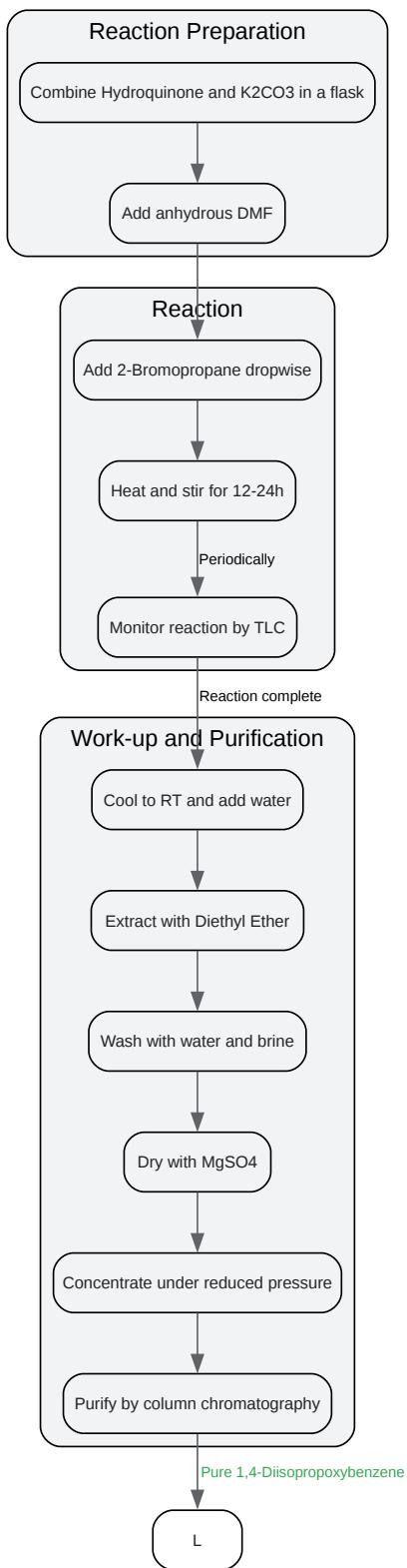
- Hydroquinone (1.0 eq)
- 2-Bromopropane (2.2 eq)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

**Procedure:**

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone and anhydrous potassium carbonate.
- Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Alkylating Agent: Stir the suspension and add 2-bromopropane dropwise at room temperature.
- Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **1,4-diisopropoxybenzene** can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure product.

## Experimental Workflow

## Workflow for the Synthesis of 1,4-Diisopropoxybenzene

[Click to download full resolution via product page](#)**Caption: Workflow for the Synthesis of 1,4-Diisopropoxybenzene.**

## Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathway interactions of **1,4-diisopropoxybenzene**. Toxicological data suggests it is a skin irritant but has low acute oral toxicity.<sup>[1]</sup> Further research is required to elucidate its pharmacological profile and potential applications in drug development. The metabolism of the parent compound, benzene, is well-studied and proceeds through cytochrome P450-mediated oxidation to form various phenolic compounds.<sup>[2][3]</sup> However, the metabolic fate of the diisopropoxy derivative is not well-documented.

## Safety Information

**1,4-Diisopropoxybenzene** is classified as a skin irritant.<sup>[1]</sup> It is advisable to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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